molecular formula C19H18ClN3O2 B7700869 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B7700869
M. Wt: 355.8 g/mol
InChI Key: DCCKAMZXMMXGPP-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring, along with the chlorophenyl and phenylethyl groups, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a chlorophenyl-substituted nitrile oxide under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer activity, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival . The oxadiazole ring can interact with biomolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its antimicrobial and anticancer properties compared to other halogen-substituted derivatives .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-16-8-6-15(7-9-16)19-22-18(25-23-19)11-10-17(24)21-13-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCKAMZXMMXGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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